Glycine, N-(2,3-difluorobenzoyl)-

Cathepsin L1 inhibition Fluorine substitution SAR Regioisomer potency comparison

Glycine, N-(2,3-difluorobenzoyl)- (CAS 1072833-89-6) is a synthetic N-acyl glycine derivative with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol. This compound belongs to the broader class of fluorobenzoyl amino acid conjugates utilized in medicinal chemistry as privileged scaffolds or key synthetic intermediates for protease inhibitor development.

Molecular Formula C9H7F2NO3
Molecular Weight 215.156
CAS No. 1072833-89-6
Cat. No. B2962327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(2,3-difluorobenzoyl)-
CAS1072833-89-6
Molecular FormulaC9H7F2NO3
Molecular Weight215.156
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C(=O)NCC(=O)O
InChIInChI=1S/C9H7F2NO3/c10-6-3-1-2-5(8(6)11)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
InChIKeyNUBROXDCMCYDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Glycine, N-(2,3-difluorobenzoyl)- (CAS 1072833-89-6): A Precise N-Acyl Glycine Building Block for Cathepsin and Proteasome Inhibitor Programs


Glycine, N-(2,3-difluorobenzoyl)- (CAS 1072833-89-6) is a synthetic N-acyl glycine derivative with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol . This compound belongs to the broader class of fluorobenzoyl amino acid conjugates utilized in medicinal chemistry as privileged scaffolds or key synthetic intermediates for protease inhibitor development. Its defining structural feature—the 2,3-difluoro substitution pattern on the benzoyl ring—is particularly notable because it directly maps onto the pharmacophoric acyl cap of N-2,3-difluorobenzoyl-L-leucyl-glycine nitrile, a known inhibitor of the Fasciola hepatica cysteine protease cathepsin L1 [1]. Multiple patent filings identify N-(2,3-difluorobenzoyl)glycine itself as a claimed species within generic Markush structures for proteasome inhibition, explicitly defining it as [(2,3-difluorobenzoyl)amino]acetic acid in compositions targeting multicatalytic protease activity . For procurement in structure-activity relationship (SAR) campaigns, this compound delivers precise positional fluorination on the benzoyl ring, a property inseparable from its covalent structure and not generalizable across other difluoro-regioisomers (e.g., N-(2,4-difluorobenzoyl)- or N-(2,6-difluorobenzoyl)-glycine, CAS 918157-04-7 and others, respectively).

Why Glycine, N-(2,3-difluorobenzoyl)- (CAS 1072833-89-6) Cannot Be Replaced by Generic N-Acyl Glycines or Unspecified Fluoro-Regioisomers


Generic substitution of this specific compound with alternative N-acyl glycines or differently fluorinated regioisomers introduces verifiable risks to experimental reproducibility and SAR continuity. In a systematic study of fluorobenzoyl dipeptidyl nitrile cathepsin L1 inhibitors, the N-2,3-difluorobenzoyl-containing analog exhibited an IC50 of 0.0034 µM, whereas its N-2,4-difluoro structural isomer was markedly less potent with an IC50 of 0.006 µM—a 1.76-fold loss in activity attributable solely to the shift of the fluorine substitution pattern [1]. Similarly, the non-fluorinated N-benzoyl analog was substantially weaker (IC50 0.011 µM), representing a 3.24-fold potency reduction [1]. These data demonstrate that the 2,3-difluoro arrangement on the benzoyl ring is not interchangeable with other substitution patterns; even within the difluorobenzoyl isomer series, regioisomeric variation produces pharmacologically significant quantitative outcomes. For proteasome inhibitor programs, patent disclosures explicitly name [(2,3-difluorobenzoyl)amino]acetic acid as a defined species within generic claims, indicating that the exact CAS registry number is tied to specific intellectual property positions . Procuring an unspecified isomer or an unsubstituted benzoyl-glycine will fundamentally alter the molecular properties and may fall outside the scope of the intended patent estate or structure-activity series.

Quantitative Differentiation Evidence for Glycine, N-(2,3-difluorobenzoyl)- (CAS 1072833-89-6) Against Structural Analogs


Regioisomeric Fluorination Defines Cathepsin L1 Inhibitor Potency: N-2,3-Difluorobenzoyl vs. N-2,4-Difluorobenzoyl Derivatives

In a head-to-head enzyme inhibition study, the dipeptidyl nitrile inhibitor bearing the N-2,3-difluorobenzoyl acyl cap achieved an IC50 of 0.0034 µM against Fasciola hepatica cathepsin L1 determined in 0.1 M sodium acetate at 37°C. The direct structural analog bearing an N-2,4-difluorobenzoyl group exhibited a reduced IC50 of 0.006 µM under identical assay conditions [1]. The 2,3-difluoro substitution pattern yields a 1.76-fold potency advantage over the 2,4-isomer, establishing that the positional fluorine arrangement modulates enzyme-inhibitor binding interactions in a quantifiable and reproduction-critical manner [1]. Notably, the compound with the 2,3-difluorobenzoyl motif was more potent than the N-2,3,4,5,6-pentafluorobenzoyl analog (IC50 0.0045 µM, 1.32-fold) and the N-2,3,4-trifluorobenzoyl analog (IC50 0.0041 µM, 1.21-fold), demonstrating that higher fluorination does not necessarily confer greater potency [1].

Cathepsin L1 inhibition Fluorine substitution SAR Regioisomer potency comparison

Explicit Patent Species Claim: N-(2,3-Difluorobenzoyl)glycine as a Defined Proteasome Inhibitor Compound vs. Generic N-Acyl Glycines

Multiple patent filings specifically identify [(2,3-difluorobenzoyl)amino]acetic acid (CAS 1072833-89-6) as a compound within general formula (I) of proteasome inhibitor inventions. These patents describe novel compounds useful as proteasome inhibitors and pharmaceutical compositions comprising such compounds for the treatment of various diseases . The specificity of this exact difluoro substitution—rather than broader fluoroaryl or benzoyl glycine claims—provides a direct link between the purchasable compound and defensible intellectual property positions. In contrast, N-(2,4-difluorobenzoyl)glycine (CAS 918157-04-7) and N-(2,6-difluorobenzoyl)glycine are structurally distinct regioisomers that do not share the same explicit CAS-indexed species presence in these particular proteasome inhibitor patent families.

Proteasome inhibition Patent species claim [(2,3-difluorobenzoyl)amino]acetic acid

Physicochemical Differentiation: Computed logP Divergence Between N-(2,3-Difluorobenzoyl)glycine and N-(2,4-Difluorobenzoyl)glycine

Computed physicochemical properties reveal measurable differences between regioisomeric difluorobenzoyl glycine derivatives. N-(2,3-Difluorobenzoyl)glycine (CAS 1072833-89-6) has a computed logP of 0.7792, while its 2,4-difluorobenzoyl analog (CAS 918157-04-7) exhibits a different logP value reflective of its altered dipole moment and solvation characteristics . The 2,3-substitution pattern creates an ortho- and meta-fluorine arrangement that positions fluorine atoms in adjacent ring positions, generating a unique electrostatic surface distinct from the 2,4- (ortho- and para-) and 2,6- (di-ortho-) substitution patterns. This computed logP value of 0.7792 for the 2,3-isomer provides a quantitative descriptor that can be referenced for predictive ADME modeling and chromatographic method development, ensuring that the material procured and the data generated are attributable to a single, well-defined molecular entity .

Lipophilicity comparison logP differentiation Fluorine regioisomer properties

Supplier-Declared Purity Benchmark for Reproducible Synthesis: 98% HPLC-Grade N-(2,3-Difluorobenzoyl)glycine

Commercially available N-(2,3-Difluorobenzoyl)glycine (CAS 1072833-89-6) is supplied with a declared purity specification of 98% as determined by HPLC, with the manufacturer noting that exact batch-specific purity may vary and that the displayed purity represents an入库指导纯度值 (warehouse guidance purity standard) . This 98% purity specification, when combined with the compound's distinct computed logP of 0.7792 and TPSA of 66.4 Ų, provides essential quality control benchmarks that distinguish this specific CAS-listed entity from generic N-acyl glycine preparations . The compound carries GHS06 hazard classification (Danger) with H301, H311, and H331 statements indicating toxicity via oral, dermal, and inhalation routes, classified under UN 2811 (toxic solids, organic, n.o.s.) with Packing Group III . This safety classification profile mandates specific handling protocols that differ from less hazardous amino acid derivatives and should be factored into procurement decisions for laboratories without established toxic compound handling infrastructure.

Purity specification Procurement quality control HPLC grade

Optimal Utilization Scenarios for Glycine, N-(2,3-difluorobenzoyl)- (CAS 1072833-89-6) in Drug Discovery and Chemical Biology


Synthesis of Cathepsin L1 Inhibitors with Defined 2,3-Difluorobenzoyl Acyl Cap Pharmacophores

The compound serves as a direct synthetic precursor for the 2,3-difluorobenzoyl acyl cap moiety of dipeptidyl nitrile cathepsin L1 inhibitors. Coupling this glycine derivative to L-leucine nitrile via standard amide bond formation yields N-2,3-difluorobenzoyl-L-leucyl-glycine nitrile, which has been quantitatively demonstrated to inhibit Fasciola hepatica cathepsin L1 with an IC50 of 0.0034 µM—a potency advantage of 1.76-fold over the corresponding 2,4-difluoro isomer [1]. Using the commercially supplied 98% purity material with verified logP (0.7792) and TPSA (66.4 Ų) ensures that the physicochemical properties of the resulting inhibitor are predictable and batch-to-batch variability is minimized .

Proteasome Inhibitor Lead Optimization and Patent-Aware Library Design

Given the explicit enumeration of [(2,3-difluorobenzoyl)amino]acetic acid in proteasome inhibitor patent families, this compound is uniquely suited for medicinal chemistry teams designing boronic acid or boronic ester proteasome inhibitors where the 2,3-difluorobenzoyl glycine fragment serves as a P-site ligand [1]. Selecting this specific CAS-listed building block ensures that the resulting elaborated analogs remain within the scope of the claimed Markush structures, thereby preserving freedom-to-operate positioning. Substituting an isomeric difluorobenzoyl glycine (e.g., the 2,4- or 2,6-isomer) would produce structurally divergent compounds that may fall outside the patent estate, risking both IP protection and regulatory filing consistency.

Fluorine-Specific Metabolite Identification and CYP Enzyme Interaction Studies

The unique 2,3-difluoro substitution pattern produces distinct metabolic profiles compared to other fluorinated regioisomers, specifically influencing sites of oxidative metabolism by cytochrome P450 enzymes. The ortho- and meta-fluorine substitution blocks metabolic oxidation at the 2- and 3-positions of the benzoyl ring while leaving the 4-, 5-, and 6-positions unsubstituted and available for hydroxylation [1]. This regioisomeric metabolic profile is directly attributable to the fluorine substitution pattern and is not reproducible with the 2,4- or 2,6-difluoro isomers, making this compound essential for fluorine-directed metabolite identification studies where precise fluorine positioning serves as an internal probe for CYP-mediated oxidation sites.

Crystallography and Biophysical Binding Studies Using the 2,3-Difluorobenzoyl Fragment as a Minimal Pharmacophore

As a minimal N-acyl glycine fragment bearing the 2,3-difluorobenzoyl moiety, this compound can be co-crystallized with target proteases to determine the binding orientation and key interactions of the difluoroaryl group at atomic resolution. The IC50 data from the cathepsin L1 inhibitor series demonstrate that the 2,3-difluoro arrangement provides superior potency compared to 2,4-, 2,6-, and higher fluorination states, making this fragment an ideal starting point for fragment-based drug design (FBDD) campaigns [1]. The compound's computed logP of 0.7792 indicates favorable aqueous solubility for crystallography soaking experiments, while its molecular weight of 215.15 g/mol falls within the acceptable range for fragment screening libraries.

Quote Request

Request a Quote for Glycine, N-(2,3-difluorobenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.